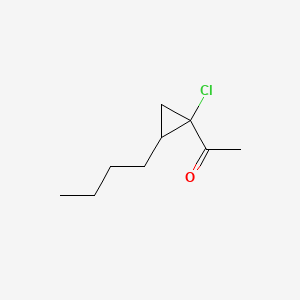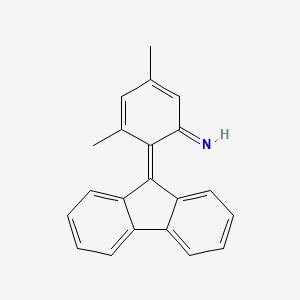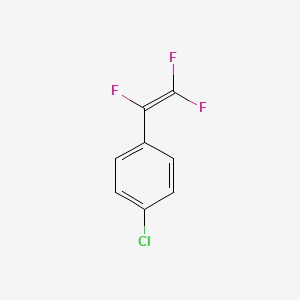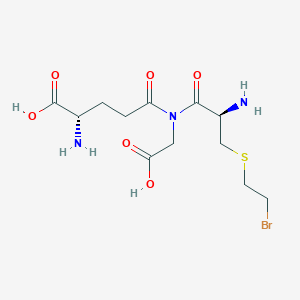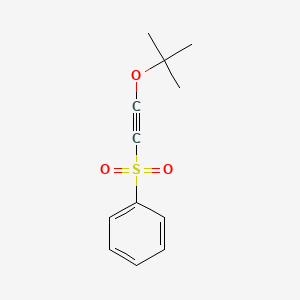
(tert-Butoxyethynesulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(tert-Butoxyethynesulfonyl)benzene is an organic compound that features a benzene ring substituted with a tert-butoxyethynesulfonyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Another method involves the treatment of benzene with isobutene .
Industrial Production Methods
Industrial production of (tert-Butoxyethynesulfonyl)benzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(tert-Butoxyethynesulfonyl)benzene undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Substitution: Anhydrous aluminum chloride (AlCl3) for Friedel-Crafts alkylation.
Reduction: Lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Benzoic acids.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Scientific Research Applications
(tert-Butoxyethynesulfonyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (tert-Butoxyethynesulfonyl)benzene involves its interaction with various molecular targets and pathways. The tert-butyl group can influence the reactivity and orientation of the compound, affecting its interactions with other molecules. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and properties .
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzene: Similar structure but lacks the ethynesulfonyl group.
tert-Butyl chloride: Used in the synthesis of (tert-Butoxyethynesulfonyl)benzene.
tert-Butyl alcohol: Another tert-butyl substituted compound with different reactivity.
Uniqueness
This compound is unique due to the presence of both the tert-butyl and ethynesulfonyl groups, which impart distinct reactivity and properties compared to other similar compounds. The combination of these functional groups makes it a valuable compound in various chemical reactions and applications.
Properties
CAS No. |
79894-53-4 |
|---|---|
Molecular Formula |
C12H14O3S |
Molecular Weight |
238.30 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]ethynylsulfonylbenzene |
InChI |
InChI=1S/C12H14O3S/c1-12(2,3)15-9-10-16(13,14)11-7-5-4-6-8-11/h4-8H,1-3H3 |
InChI Key |
JAQYLZVXBJQDSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC#CS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


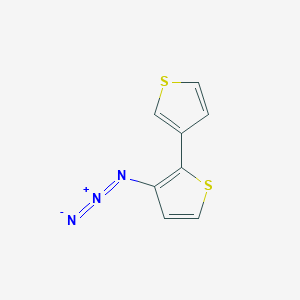

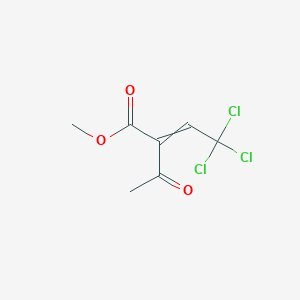
![Benz[h]isoquinoline-6-carbonitrile](/img/structure/B14421689.png)
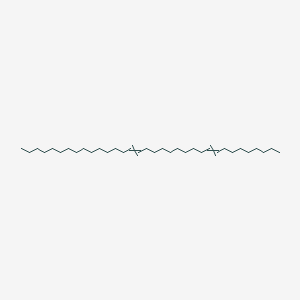
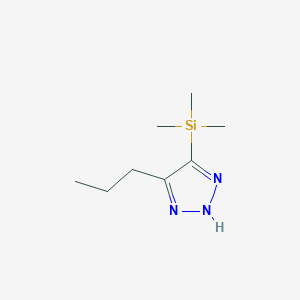
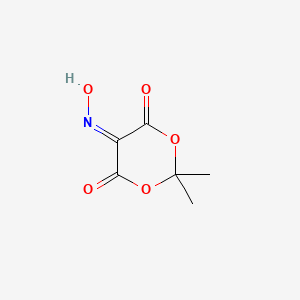
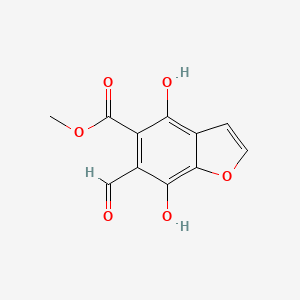
![Bicyclo[4.4.1]undeca-1,3,7,9-tetraen-11-one](/img/structure/B14421710.png)
